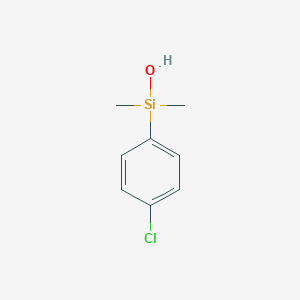

Dimethyl(4-chlorophenyl)silanol

Descripción general

Descripción

Dimethyl(4-chlorophenyl)silanol is a chemical compound with the molecular formula C8H11ClOSi and a molecular weight of 186.71 g/mol . It is characterized by the presence of a silanol group attached to a dimethyl(4-chlorophenyl) moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Dimethyl(4-chlorophenyl)silanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenylmagnesium bromide with dimethylchlorosilane, followed by hydrolysis to yield the desired silanol . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Dimethyl(4-chlorophenyl)silanol undergoes various chemical reactions, including:

Oxidation: The silanol group can be oxidized to form silanone derivatives under specific conditions.

Reduction: Reduction reactions can convert the silanol group to a silyl ether.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Condensation: The silanol group can participate in condensation reactions to form siloxane linkages.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Organosilicon Compounds : Dimethyl(4-chlorophenyl)silanol serves as a precursor for synthesizing other organosilicon compounds and functional materials. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, substitution, and condensation.

- Catalysis : The compound has been explored for its potential as a catalyst in organic synthesis. For example, it can facilitate reactions involving nucleophilic substitutions due to the presence of the chlorophenyl group, which enhances its reactivity compared to non-halogenated analogs .

Biology

- Proteomics Research : In proteomics, this compound is utilized for analyzing protein structures and interactions. It can be applied in techniques such as mass spectrometry and chromatography to study protein-protein interactions, aiding in the identification of new protein structures.

- Cancer Research : The compound has shown promise in cancer research, particularly in studies involving human lung cancer cells. It has been observed to inhibit cell proliferation and induce apoptosis, suggesting potential therapeutic applications in cancer treatment.

Medicine

- Drug Delivery Systems : Ongoing research is investigating the use of this compound in drug delivery systems and biomedical implants. Its ability to form stable interactions with biological molecules makes it a candidate for enhancing drug solubility and bioavailability.

- Therapeutic Applications : The compound's unique properties may contribute to the development of new therapeutic agents targeting specific biochemical pathways involved in diseases such as cancer.

Environmental Research

- Biochemical Pathways : this compound is also being studied for its role in environmental chemistry, particularly its interactions with various substrates that can enhance reaction rates in catalytic processes.

Case Study 1: Cancer Cell Proliferation

In laboratory settings, this compound was applied to cultured human lung cancer cells. The results indicated a significant reduction in cell proliferation rates and increased apoptosis compared to control groups. This finding underscores the potential of this compound as a therapeutic agent against lung cancer.

Case Study 2: Proteomics Analysis

A study utilized this compound in mass spectrometry to analyze protein interactions within complex biological samples. The application led to the identification of several novel protein complexes that were previously unrecognized, demonstrating the compound's utility in advancing proteomics research .

Mecanismo De Acción

The mechanism of action of Dimethyl(4-chlorophenyl)silanol involves its interaction with various molecular targets and pathways. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify other molecules, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

Dimethyl(4-chlorophenyl)silanol can be compared with other similar compounds, such as:

Dimethyl(phenyl)silanol: Lacks the chlorine substituent, which can affect its reactivity and applications.

Dimethyl(4-fluorophenyl)silanol:

Dimethyl(4-bromophenyl)silanol: The presence of a bromine atom can influence its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of a silanol group with a 4-chlorophenyl moiety, which imparts distinct chemical properties and reactivity.

Actividad Biológica

Dimethyl(4-chlorophenyl)silanol, with the molecular formula CHClOSi and a molecular weight of 186.71 g/mol, is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits notable biological activity through its ability to inhibit the proliferation of human lung cancer cells and induce apoptosis. This suggests a mechanism that may involve:

- Inhibition of Cell Proliferation : The compound has been shown to effectively reduce the growth rate of lung cancer cells in vitro, indicating its potential as an anti-cancer agent.

- Induction of Apoptosis : The mechanism likely involves the activation of apoptotic pathways, leading to programmed cell death, which is critical in cancer therapy.

Research Findings

Research on this compound has highlighted its various applications across different fields:

-

Cancer Research :

- A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability among cultured human lung cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

-

Proteomics :

- In proteomics research, this compound is utilized for analyzing protein structures and interactions. Its silanol group allows for unique interactions with biomolecules, facilitating the study of protein dynamics and functions.

- Biochemical Applications :

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Key Features |

|---|---|

| Dimethyl(phenyl)silanol | Lacks chlorine; different reactivity |

| Dimethyl(4-fluorophenyl)silanol | Fluorine substitution affects biological activity |

| Dimethyl(4-bromophenyl)silanol | Bromine presence alters reactivity |

The presence of the chlorine substituent in this compound enhances its reactivity and biological properties compared to non-halogenated counterparts.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Lung Cancer Cell Proliferation Study : In vitro experiments showed that exposure to varying concentrations of this compound led to dose-dependent inhibition of cell growth in A549 lung cancer cells. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells.

- Apoptosis Induction Study : Flow cytometry analysis revealed that treatment with this compound increased the percentage of apoptotic cells significantly compared to control groups, confirming its role as an apoptosis-inducing agent.

Propiedades

IUPAC Name |

(4-chlorophenyl)-hydroxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSUCCLZUOSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557335 | |

| Record name | (4-Chlorophenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18246-04-3 | |

| Record name | (4-Chlorophenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.